molecular formula C6H13NO B11925396 2-(Ethoxymethyl)azetidine

2-(Ethoxymethyl)azetidine

Cat. No.: B11925396
M. Wt: 115.17 g/mol
InChI Key: JNFCXQXACPCQJT-UHFFFAOYSA-N
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Description

2-(Ethoxymethyl)azetidine is a nitrogen-containing heterocyclic compound with the molecular formula C6H13NO. It belongs to the class of azetidines, which are four-membered ring structures containing one nitrogen atom. Azetidines are known for their significant ring strain, which imparts unique reactivity and stability characteristics .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Ethoxymethyl)azetidine can be achieved through various methods. . This method is efficient for constructing functionalized azetidines. Another method includes nucleophilic substitution reactions with nitrogen nucleophiles, reduction of β-lactams, or ring-opening of highly strained azabicyclobutanes .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific industrial methods may vary, but they generally follow the principles of the synthetic routes mentioned above, with additional steps for purification and quality control.

Chemical Reactions Analysis

Types of Reactions

2-(Ethoxymethyl)azetidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield azetidine oxides, while reduction can produce various amine derivatives. Substitution reactions result in a wide range of functionalized azetidines .

Scientific Research Applications

2-(Ethoxymethyl)azetidine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Ethoxymethyl)azetidine involves its interaction with molecular targets and pathways. The compound’s reactivity is driven by the ring strain of the azetidine ring, which facilitates bond cleavage and formation under appropriate conditions . The specific molecular targets and pathways depend on the context of its application, such as its role in drug discovery or material synthesis.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Ethoxymethyl)azetidine is unique due to its specific functional group (ethoxymethyl) and the balance of ring strain and stability provided by the azetidine ring.

Properties

IUPAC Name

2-(ethoxymethyl)azetidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO/c1-2-8-5-6-3-4-7-6/h6-7H,2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNFCXQXACPCQJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC1CCN1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

115.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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